molecular formula C13H11Cl2F2N2OP B029962 N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide CAS No. 647824-32-6

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Cat. No. B029962
CAS RN: 647824-32-6
M. Wt: 351.11 g/mol
InChI Key: SGNRMAWWRRHDMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide” is represented by the formula C13H11Cl2F2N2OP .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide” include its molecular structure represented by the formula C13H11Cl2F2N2OP . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its unique structure, containing both chloro and fluoro substituents, could potentially interact with various proteins or enzymes, affecting their function or stability .

Anticancer Activity

Research has indicated that similar compounds exhibit antiproliferative effects on cancer cells. While specific studies on this compound are not readily available, its structural analogs have been shown to induce apoptosis in colon cancer cells by causing cell cycle arrest and activating the intrinsic apoptotic pathway .

Organic Synthesis

In the field of organic chemistry, this compound could be used as a precursor or intermediate in the synthesis of various organic molecules. Its phosphonate group, in particular, is a valuable functional group in organic synthesis, often used in the preparation of phosphonate derivatives .

properties

IUPAC Name

3-chloro-N-[(3-chloro-4-fluoroanilino)-methylphosphoryl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2F2N2OP/c1-21(20,18-8-2-4-12(16)10(14)6-8)19-9-3-5-13(17)11(15)7-9/h2-7H,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRMAWWRRHDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC(=C(C=C1)F)Cl)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F2N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343404
Record name N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

CAS RN

647824-32-6
Record name N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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